9-Octadecenal

Beschreibung

Chemical Identity and Nomenclature

Structural and Molecular Characteristics

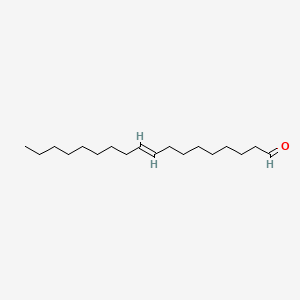

9-Octadecenal is chemically defined by its molecular formula C₁₈H₃₄O , with a molecular weight of 266.46 g/mol . Its IUPAC name, (E)-octadec-9-enal , reflects the trans configuration of the double bond between carbons 9 and 10, distinguishing it from its cis isomer, (Z)-9-octadecenal (olealdehyde). The aldehyde group (-CHO) at the terminal position confers reactivity typical of aliphatic aldehydes, enabling participation in oxidation, reduction, and addition reactions.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₃₄O | |

| Molecular weight | 266.46 g/mol | |

| IUPAC name | (E)-octadec-9-enal | |

| CAS number | 5090-41-5 | |

| SMILES notation | CCCCCCCC/C=C/CCCCCCCC=O |

Key Synonyms

Historical Discovery and Research Milestones

While specific historical records of 9-octadecenal’s discovery are limited, its study intensified with advances in lipid oxidation research. Early investigations focused on identifying volatile compounds in oxidized fats and oils, where aldehydes like 9-octadecenal emerged as critical markers of rancidity. Key milestones include:

Lipid Oxidation Mechanisms :

- Recognition of 9-octadecenal as a secondary product of lipid peroxidation, formed via β-scission of hydroperoxides derived from polyunsaturated fatty acids (PUFAs).

- Correlation with thiobarbituric acid reactive substances (TBARS) and free fatty acids in meat studies, highlighting its role in oxidative degradation.

Analytical Characterization :

Functional Insights :

- Exploration of 9-octadecenal’s interaction with CD36 receptors in olfactory signaling, suggesting roles in pheromone detection.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5090-41-5 |

|---|---|

Molekularformel |

C18H34O |

Molekulargewicht |

266.5 g/mol |

IUPAC-Name |

octadec-9-enal |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,18H,2-8,11-17H2,1H3 |

InChI-Schlüssel |

ZENZJGDPWWLORF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC=O |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC=O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC=O |

Siedepunkt |

352.00 to 367.00 °C. @ 760.00 mm Hg |

Dichte |

0.837-0.845 |

Andere CAS-Nummern |

10009-79-7 5090-41-5 |

Physikalische Beschreibung |

Liquid Colourless liquid; Fatty aroma |

Löslichkeit |

Soluble in hexane and diethyl ether; insoluble in water Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (E)-Octadec-9-enal can be synthesized through several methods, including the oxidation of oleic acid or its derivatives. One common synthetic route involves the hydroformylation of oleic acid, followed by selective oxidation to yield the aldehyde. The reaction conditions typically involve the use of catalysts such as rhodium complexes and controlled temperature and pressure to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, (E)-Octadec-9-enal is often produced through the ozonolysis of oleic acid, followed by reductive workup. This method is preferred due to its efficiency and scalability. The process involves the reaction of oleic acid with ozone to form an ozonide intermediate, which is then reduced to yield the desired aldehyde .

Analyse Chemischer Reaktionen

Oxidation Reactions

9-Octadecenal undergoes oxidation primarily at its aldehyde group or double bond, yielding carboxylic acids or fragmented products.

Key Notes :

-

Oxidation with strong agents like KMnO₄ typically occurs under acidic or neutral conditions.

-

Ozonolysis is selective for double bonds and is used to study lipid peroxidation pathways .

Reduction Reactions

The aldehyde group in 9-octadecenal is reduced to a primary alcohol, while the double bond may also undergo hydrogenation.

Key Notes :

-

NaBH₄ selectively reduces the aldehyde group without affecting the double bond.

-

Catalytic hydrogenation requires elevated temperatures (80–120°C) and pressures (1–5 atm) for full saturation .

Addition Reactions

The double bond participates in electrophilic addition reactions, enabling functionalization of the hydrocarbon chain.

Key Notes :

Industrial and Biological Relevance

-

Fragrance Synthesis : The aldehyde group is modified to produce musk-like compounds via condensation reactions.

-

Biological Signaling : In insects, 9-octadecenal acts as a pheromone intermediate, with oxidation products influencing behavior .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Yield | Byproducts |

|---|---|---|---|

| Oxidation | Aldehyde/Double bond | 60–85% | Short-chain aldehydes |

| Reduction | Aldehyde | 90–95% | Trace unsaturated alcohols |

| Addition | Double bond | 70–88% | Isomeric bromides |

Wissenschaftliche Forschungsanwendungen

Food Industry

Flavoring Agent:

9-Octadecenal is utilized as a flavoring agent in the food industry. Its presence has been noted in various food products, contributing to the aroma and taste profile. For instance, it can be derived from the oxidation of unsaturated fatty acids, enhancing the flavor of oils and fats used in cooking and food preparation .

Preservative Properties:

Research indicates that 9-octadecenal exhibits antimicrobial properties, which could be leveraged as a natural preservative in food products. Its effectiveness against certain bacteria makes it a candidate for extending shelf life and ensuring food safety .

Pharmaceutical Applications

Bioactive Compound:

Studies have shown that 9-octadecenal possesses bioactive properties, making it a subject of interest in pharmacology. It has been identified as a potential ligand for CD36, a receptor involved in lipid metabolism and inflammation. This suggests possible therapeutic applications in treating metabolic disorders and inflammatory diseases .

Antimicrobial Activity:

The compound has demonstrated antibacterial and antifungal activities, making it useful in developing new antimicrobial agents. Its effectiveness against various pathogens highlights its potential role in pharmaceutical formulations aimed at combating infections .

Cosmetic Industry

Skin Care Products:

Due to its emollient properties, 9-octadecenal is incorporated into cosmetic formulations. It helps improve skin hydration and texture, making it valuable in creams and lotions aimed at moisturizing the skin .

Fragrance Component:

In addition to its functional benefits, 9-octadecenal is also used as a fragrance component in personal care products, contributing to the overall sensory experience of cosmetic formulations .

Industrial Applications

Biodiesel Production:

9-Octadecenal can be derived from the transesterification of vegetable oils and animal fats, positioning it as an important intermediate in biodiesel production. Its presence can enhance the fuel's properties, promoting better combustion efficiency and lower emissions compared to traditional fossil fuels .

Chemical Synthesis:

The compound serves as a precursor for synthesizing other chemical derivatives used in various industrial applications, including surfactants and plasticizers. Its long carbon chain structure makes it suitable for producing high-performance materials .

Research Studies

Comprehensive studies have been conducted to analyze the presence of 9-octadecenal in different biological extracts and its impact on health:

- A study analyzing extracts from Benincasa hispida (white pumpkin) identified 9-octadecenal among other fatty acids, emphasizing its role as a bioactive compound with potential health benefits .

- Another investigation into the emissions from renewable aviation fuels highlighted the significance of aldehydes like 9-octadecenal in understanding environmental impacts related to fuel combustion .

Wirkmechanismus

The mechanism of action of (E)-Octadec-9-enal involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a signaling molecule, modulating various physiological processes. For example, it has been shown to inhibit the effect of capsaicin on intracellular calcium concentration in certain cell types, indicating its potential role in modulating sensory perception .

Vergleich Mit ähnlichen Verbindungen

cis-9-Hexadecenal (C₁₆H₃₀O)

- Structure : A 16-carbon fatty aldehyde with a cis double bond at the 9th position.

- Occurrence : Dominant in R. mucronata fruit extracts (50.95%) alongside 9-Octadecenal (33.97%) .

- Key Difference : The shorter carbon chain of cis-9-Hexadecenal may influence volatility and bioavailability compared to 9-Octadecenal.

Oleic Acid (C₁₈H₃₄O₂)

- Structure: An 18-carbon monounsaturated fatty acid with a carboxylic acid group instead of an aldehyde.

- Occurrence : Co-occurs with 9-Octadecenal in R. mucronata (17.17%) and fungal metabolites .

- Biological Role : Primarily involved in membrane fluidity and energy storage, whereas 9-Octadecenal acts as a signaling molecule or antioxidant .

- Key Difference : The carboxylic acid group in oleic acid enhances its hydrophilicity and metabolic roles compared to the aldehyde group in 9-Octadecenal.

9,12-Octadecadienoic Acid (Linoleic Acid, C₁₈H₃₂O₂)

- Structure : A diunsaturated fatty acid with double bonds at positions 9 and 12.

- Occurrence : Found in cereal-based functional foods as a major acid (68.4% in control samples) .

- Biological Role : Essential for lipid metabolism and inflammation regulation, contrasting with 9-Octadecenal’s role in stress response and pheromone signaling .

- Key Difference: The additional double bond in linoleic acid increases oxidative instability compared to 9-Octadecenal.

Octadecanal (Stearaldehyde, C₁₈H₃₆O)

- Structure : A saturated 18-carbon aldehyde.

- Occurrence : Abundant in Heliconius butterfly pheromones, particularly in hindwing androconia .

- Biological Role : Functions as a sex pheromone component, whereas 9-Octadecenal is present in trace amounts in the same system .

- Key Difference : The absence of a double bond in octadecanal increases its melting point and reduces reactivity compared to 9-Octadecenal.

9,12-Octadecadienal (C₁₈H₃₂O)

- Structure : A diunsaturated aldehyde with double bonds at positions 9 and 12.

- Biological Role : The additional double bond may enhance interactions with cellular receptors, differing from 9-Octadecenal’s single double bond, which limits conformational flexibility .

Physicochemical and Functional Comparisons

Volatility and Vapor Pressure

Bioactivity

- Antioxidant Activity : 9-Octadecenal and cis-9-Hexadecenal dominate in R. mucronata, contributing to antioxidant capacity through aldehyde derivatives .

- Enzyme Inhibition: 9-Octadecenal exhibits α-amylase inhibitor activity (21.04% peak area in GC-MS), comparable to 9-Octadecenoic acid .

Data Tables

Table 1: Structural and Functional Comparison

Biologische Aktivität

9-Octadecenal, also known as (Z)-9-octadecenal, is a long-chain unsaturated aldehyde that has garnered attention for its diverse biological activities. This compound is primarily found in various natural sources, including plant oils and certain insect pheromones. Its biological significance spans antimicrobial, antifungal, and potential therapeutic properties. This article delves into the biological activity of 9-octadecenal, supported by empirical data and case studies.

Chemical Structure

9-Octadecenal has the molecular formula and features a double bond between the 9th and 10th carbons in its chain. The presence of this unsaturation contributes to its reactivity and biological functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 9-octadecenal against various pathogens.

Case Study: Antibacterial and Antifungal Properties

A study examined the antibacterial and antifungal activities of marine-derived compounds, revealing that 9-octadecenal exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 11 ± 15.5 | Bacteriocidal |

| Escherichia coli | 3.25 ± 4.59 | Bacteriostatic |

| Candida albicans | Not specified | Antifungal |

This study suggests that the antibacterial activity is likely due to the disruption of bacterial cell membranes, leading to cell death or growth inhibition .

The mechanism by which 9-octadecenal exerts its antimicrobial effects involves:

- Membrane Disruption : It alters the integrity of microbial cell membranes, leading to leakage of intracellular contents .

- Inhibition of Metabolic Activity : The compound may interfere with essential metabolic pathways within microbial cells, reducing their viability .

Antifungal Activity

In addition to its antibacterial properties, 9-octadecenal has been shown to possess antifungal activity.

Research Findings

A study focusing on secondary metabolites from Paecilomyces sp. identified 9-octadecenal as one of the key components responsible for antifungal activity against pathogenic fungi. The study concluded that these metabolites could be explored for agricultural applications and medical therapies targeting fungal infections .

Biological Significance in Insects

Interestingly, 9-octadecenal is also recognized as a sex pheromone component in certain butterfly species, such as Heliconius. This role highlights its ecological importance beyond microbial interactions .

Q & A

Basic Research Questions

Q. How can researchers determine the purity of 9-Octadecenal in experimental samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to quantify impurities. Calibrate instruments with certified reference materials (CRMs) and validate results against NIST Standard Reference Data . For NMR, compare observed chemical shifts (e.g., δ 9.5–10.0 ppm for aldehyde protons) with published spectra .

- Data Interpretation : Purity thresholds (e.g., ≥95%) should align with application-specific requirements. Report uncertainties arising from instrumental limits (e.g., detector sensitivity).

Q. What are the key spectral characteristics for identifying 9-Octadecenal?

- Analytical Techniques :

- Infrared (IR) Spectroscopy : Look for C=O stretch (~1720 cm⁻¹) and C=C stretch (~1650 cm⁻¹) bands.

- NMR : Aldehyde proton resonance (δ ~9.8 ppm), allylic protons (δ ~2.0–2.3 ppm), and olefinic protons (δ ~5.3–5.5 ppm) .

Q. What are effective laboratory-scale synthesis methods for 9-Octadecenal?

- Approach : Catalytic oxidation of 9-octadecenol using pyridinium chlorochromate (PCC) or Swern oxidation. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via fractional distillation .

- Quality Control : Confirm yield and purity using GC-MS or HPLC, ensuring minimal side products (e.g., over-oxidation to carboxylic acids).

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 9-Octadecenal derivatives with high stereoselectivity?

- Experimental Design : Apply Design of Experiments (DOE) to test variables (e.g., temperature, solvent polarity, catalyst loading). Use chiral catalysts (e.g., Sharpless epoxidation systems) to control stereochemistry .

- Data Analysis : Employ multivariate regression to identify significant factors. Validate stereoisomer ratios via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How to resolve contradictions in reported oxidative stability data for 9-Octadecenal under varying environmental conditions?

- Methodology : Replicate studies under controlled conditions (e.g., O₂ partial pressure, light exposure). Use accelerated stability testing (e.g., Rancimat method) to quantify degradation kinetics .

- Statistical Analysis : Apply ANOVA or mixed-effects models to assess inter-study variability. Report confidence intervals and potential confounders (e.g., trace metal contaminants) .

Q. What strategies can characterize and separate 9-Octadecenal stereoisomers in complex mixtures?

- Techniques :

- Chiral Chromatography : Use β-cyclodextrin-based columns to resolve enantiomers.

- X-ray Crystallography : Determine absolute configuration of crystallized derivatives (e.g., hydrazones) .

- Challenges : Address low isomer abundance via preconcentration (e.g., solid-phase extraction) or derivatization to enhance detectability .

Q. How to design a robust protocol for quantifying 9-Octadecenal in biological matrices (e.g., lipid extracts)?

- Sample Preparation : Use liquid-liquid extraction (LLE) with nonpolar solvents (e.g., hexane) to isolate the aldehyde. Minimize degradation by adding antioxidants (e.g., BHT) .

- Quantification : Employ isotope dilution mass spectrometry (ID-MS) with deuterated internal standards (e.g., d₂-9-octadecenal) to correct for matrix effects .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed studies indexed in databases like PubMed or SciFinder, avoiding non-academic sources (e.g., ) .

- Data Reproducibility : Document all experimental parameters (e.g., solvent batches, instrument calibration dates) to enable replication .

- Ethical Compliance : Obtain institutional review for studies involving human/animal subjects, particularly in toxicity or metabolic research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.